N,N-Bis(2-hydroxyethyl)undecanamide

Description

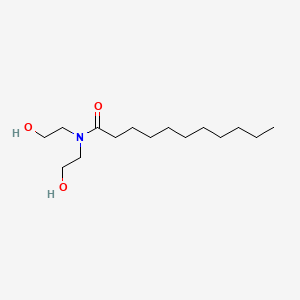

N,N-Bis(2-hydroxyethyl)undecanamide is a diethanolamide derivative featuring an undecanoyl (C11) hydrocarbon chain. Structurally, it belongs to a homologous series of fatty acid diethanolamides, which are widely utilized as nonionic surfactants, emulsifiers, and foam stabilizers in industrial and personal care products.

Diethanolamides are synthesized via the reaction of fatty acids or methyl esters with diethanolamine. Their amphiphilic nature arises from the hydrophilic hydroxyethyl groups and the hydrophobic alkyl chain, enabling applications in detergents, cosmetics, and agrochemicals.

Properties

CAS No. |

45233-61-2 |

|---|---|

Molecular Formula |

C15H31NO3 |

Molecular Weight |

273.41 g/mol |

IUPAC Name |

N,N-bis(2-hydroxyethyl)undecanamide |

InChI |

InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-9-10-15(19)16(11-13-17)12-14-18/h17-18H,2-14H2,1H3 |

InChI Key |

ZDJBDLYSTNLOIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=O)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The fundamental synthetic approach to N,N-Bis(2-hydroxyethyl)undecanamide involves the amidation of undecanoic acid (or its derivatives) with diethanolamine. The reaction typically proceeds under controlled heating and inert atmosphere to optimize yield and purity.

-

- Undecanoic acid (C11 fatty acid) or its derivatives such as lauroyl chloride or fatty acid methyl esters.

- Diethanolamine (2-aminoethanol with two hydroxyl groups).

Reaction Mechanism:

The carboxylic acid group of undecanoic acid reacts with the amine group of diethanolamine to form an amide bond, releasing water or hydrochloric acid depending on the derivative used.-

- Temperature range: 100–160°C, often optimized around 120–150°C to balance reaction rate and side reactions.

- Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation.

- Catalysts: Acidic or basic catalysts (e.g., p-toluenesulfonic acid, sodium methoxide) may be used to enhance reaction kinetics.

- Dehydrating agents (e.g., phosphorus oxychloride or molecular sieves) can be employed to drive amidation by removing water.

Reaction Time:

Several hours (typically 2–6 hours), monitored by analytical techniques to ensure completion.Purification:

Post-reaction, the crude product is purified by solvent extraction (ethyl acetate or methanol), followed by recrystallization or distillation to remove unreacted starting materials and by-products.

Industrial Production Methods

Industrial synthesis of this compound is designed for scalability, consistency, and cost-effectiveness. The process often utilizes natural triglyceride sources and continuous flow reactors.

Raw Material Preparation:

Natural oils such as coconut oil or soybean oil are hydrolyzed or transesterified to yield fatty acid methyl esters, including undecanoic acid methyl ester.Amidation Process:

The fatty acid methyl esters are reacted with diethanolamine in a continuous flow reactor system under controlled temperature and pressure. This setup ensures uniform mixing, temperature control, and higher yields.-

- Temperature: 120–160°C

- Pressure: Atmospheric to slight positive pressure

- Catalyst: Sometimes basic catalysts to facilitate amidation

- Residence time: Optimized for maximum conversion (typically 1–3 hours)

Product Recovery:

The reaction mixture is cooled, and the product is separated by phase separation, followed by purification through distillation or crystallization.Yield:

Industrial yields typically reach approximately 85–90%, with purity greater than 95% as confirmed by volumetric and spectroscopic analyses.

Alternative Synthetic Routes

Using Acid Chlorides:

Reaction of undecanoyl chloride (the acid chloride derivative of undecanoic acid) with diethanolamine is a common laboratory method, providing higher reactivity and faster reaction rates. This method often yields up to 90% product.Direct Amidation of Fatty Acids:

Direct heating of undecanoic acid with diethanolamine under dehydrating conditions without prior conversion to acid chloride is also practiced, though it may require longer reaction times and more rigorous purification.

Analytical Data and Purity Confirmation

Nuclear Magnetic Resonance (NMR):

- ^1H NMR signals confirm the presence of hydroxyl protons (δ 1.5–2.5 ppm), methylene protons adjacent to amide nitrogen (δ 3.3–3.7 ppm), and aliphatic chain protons (δ 0.8–1.3 ppm).

- ^13C NMR shows characteristic amide carbonyl carbon around δ 170–175 ppm.

High-Performance Liquid Chromatography (HPLC):

Purity >95% is typically confirmed by HPLC with UV detection at 210 nm.Fourier-Transform Infrared Spectroscopy (FT-IR):

Amide I band near 1640 cm⁻¹ and hydroxyl stretching bands confirm functional groups.Melting Point:

Approximately 30–38°C, consistent with pure compound.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Yield (%) | Purification Techniques | Notes |

|---|---|---|---|---|---|

| Amidation of undecanoic acid + diethanolamine | Undecanoic acid, diethanolamine | 120–160°C, inert atmosphere, 2–6 h | 80–90 | Solvent extraction, recrystallization | Requires dehydrating agent for water removal |

| Reaction of undecanoyl chloride + diethanolamine | Undecanoyl chloride, diethanolamine | Room temp to 100°C, inert atmosphere | ~90 | Extraction, distillation | Faster reaction, more reactive acid derivative |

| Industrial continuous flow amidation | Fatty acid methyl esters, diethanolamine | 120–160°C, continuous flow reactor | 85–90 | Distillation, crystallization | Scalable, uses natural triglyceride sources |

Research Findings and Notes

- The reaction temperature and atmosphere critically influence the yield and purity. Elevated temperatures accelerate amidation but may increase side reactions like ester hydrolysis or oxidation if air is present.

- Catalysts improve reaction efficiency but require removal in purification steps to avoid contamination.

- Industrial processes favor continuous flow reactors for better control and scalability.

- Purity above 95% is essential for applications in cosmetics and pharmaceuticals, achieved through optimized purification protocols.

- Analytical techniques such as NMR, HPLC, and FT-IR are standard for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-hydroxyethyl)undecanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

Pharmaceutical Applications

N,N-Bis(2-hydroxyethyl)undecanamide has been investigated for its potential in drug formulation and delivery systems. Its amphiphilic nature makes it suitable for use as an excipient in pharmaceutical formulations.

- Drug Delivery Systems : The compound can enhance the solubility and bioavailability of poorly soluble drugs. It acts as a surfactant, facilitating the formation of micelles that encapsulate hydrophobic drugs, improving their delivery to target sites in the body .

- Stability Improvement : In formulations, it can stabilize emulsions and suspensions, thus prolonging the shelf-life of pharmaceutical products .

Food Safety Applications

The European Food Safety Authority (EFSA) has assessed this compound for its use in food contact materials. It is considered safe for use in various food packaging applications.

- Antistatic Agent : Its application as an antistatic agent in food packaging materials helps prevent dust accumulation, thereby maintaining hygiene standards .

- Migration Studies : Migration studies have shown that when used in food contact materials, the compound does not pose significant health risks, making it suitable for packaging dry and acidic foods .

Material Science Applications

This compound is also utilized in the development of advanced materials due to its chemical properties.

- Surfactant in Coatings : The compound serves as a surfactant in coatings, enhancing adhesion and durability. It contributes to improved wetting properties of surfaces .

- Flame Retardant Composites : Research indicates that incorporating this compound into epoxy composites can enhance their flame retardancy. This application is critical in industries where fire safety is paramount .

Case Study 1: Pharmaceutical Formulation

A study conducted on the formulation of a poorly soluble drug demonstrated that using this compound significantly improved the drug's solubility and bioavailability by facilitating micelle formation. This led to enhanced therapeutic effects compared to formulations without the compound.

Case Study 2: Food Packaging Safety

In a safety assessment by EFSA, this compound was evaluated for its migration into food simulants. The results confirmed that it can be safely used in food contact materials without raising concerns regarding genotoxicity or accumulation in humans .

Data Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery systems | Enhances solubility and bioavailability |

| Food Safety | Food contact materials | Antistatic properties; safe migration |

| Material Science | Coatings and composites | Improved adhesion and flame retardancy |

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)undecanamide is primarily related to its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for better mixing and stabilization of emulsions. The hydroxyl groups and amide bond play a crucial role in its interaction with other molecules, facilitating its function as a surfactant .

Comparison with Similar Compounds

Table 1: Key Properties of N,N-Bis(2-hydroxyethyl)alkanamides

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Properties | Applications | Hazards |

|---|---|---|---|---|---|---|

| N,N-Bis(2-hydroxyethyl)octanamide | C₁₂H₂₅NO₃ | 231.33 g/mol | 3077-30-3 | High water solubility, hydrophilic HLB value | Detergents, wetting agents | Environmental hazard, skin irritant |

| N,N-Bis(2-hydroxyethyl)decanamide | C₁₄H₂₉NO₃ | ~259.38 g/mol* | Not listed | Moderate solubility, balanced surfactant properties | Cosmetics, industrial emulsifiers | Suspected irritant (extrapolated) |

| This compound | C₁₅H₃₁NO₃* | ~285.42 g/mol* | Not available | Intermediate hydrophobicity, inferred from C10 and C12 analogs | Research use, niche surfactants | Likely irritant (extrapolated) |

| N,N-Bis(2-hydroxyethyl)dodecanamide | C₁₆H₃₃NO₃ | 287.44 g/mol | 120-40-1 | Low water solubility, lipophilic HLB value | Shampoos, lubricants, corrosion inhibitors | Irritant, environmental hazard |

*Estimated based on homologous series trends.

Structural and Physical Properties

- Chain Length and Solubility : Shorter-chain analogs like octanamide (C8) exhibit higher water solubility due to their hydrophilic-lipophilic balance (HLB), while dodecanamide (C12) is more lipophilic, favoring oil-based formulations . Undecanamide (C11) likely occupies an intermediate position, offering versatility in formulations requiring moderate solubility.

- Molecular Weight : Molecular weight increases linearly with chain length, impacting viscosity and melting points. For example, octanamide (231.33 g/mol) is a liquid at room temperature, whereas dodecanamide (287.44 g/mol) may exhibit semi-solid behavior .

Hazards and Environmental Impact

- Undecanamide is expected to share these risks, necessitating careful handling and disposal.

- Regulatory Status : Dodecanamide (CAS 120-40-1) is listed in multiple chemical databases with hazard warnings, underscoring the need for regulatory compliance across this compound class .

Research Findings and Trends

- Environmental Monitoring: Non-target screening studies have identified diethanolamides like octanamide and decanamide in water systems, highlighting their environmental persistence .

- Synthetic Accessibility : The commercial availability of decanamide (GLPBIO, >95% purity) and dodecanamide (NIST-certified) supports scalable production of undecanamide for industrial applications .

Biological Activity

N,N-Bis(2-hydroxyethyl)undecanamide is an organic compound with the molecular formula and a molecular weight of approximately 273.45 g/mol. This compound features two hydroxyethyl groups attached to an undecanamide backbone, which enhances its solubility in water and ability to form hydrogen bonds. This unique structure contributes to its notable biological activities, making it a subject of interest in various scientific fields.

1. Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi. Its ability to disrupt microbial membranes is a key mechanism behind its efficacy.

- Cell Proliferation : In vitro studies suggest that this compound can promote cell proliferation, particularly in keratinocytes, which are crucial for skin health. The compound's hydrophilic nature aids in maintaining moisture, thus enhancing cellular growth and repair mechanisms .

- Biocompatibility : Due to its chemical structure, this compound is considered biocompatible, making it suitable for applications in drug formulation and as a potential excipient in pharmaceutical preparations.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The presence of hydroxyl groups allows the compound to form hydrogen bonds with biomolecules, enhancing its interactions with proteins and nucleic acids.

- Membrane Disruption : Its amphiphilic nature enables it to integrate into lipid membranes, leading to alterations in membrane integrity and function, which is particularly relevant in its antimicrobial action.

3. Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Bis(2-hydroxyethyl)dodecylamine | C15H33N | Longer alkyl chain; used in surfactants |

| N-(2-Hydroxyethyl)undecanamide | C14H29NO2 | Lacks one hydroxyethyl group; different solubility |

| 10-Undecenamide | C11H21NO | Unsaturated chain; different reactivity |

This table highlights how the dual hydroxyethyl groups in this compound enhance its solubility and potential for forming hydrogen bonds compared to its analogs.

4. Case Studies and Research Findings

Recent studies have focused on the application of this compound in various fields:

- Wound Healing : In a controlled study involving human keratinocytes, the application of this compound resulted in enhanced cell viability and proliferation rates compared to untreated controls. The results indicated significant potential for promoting wound healing through moisture retention and cellular activity enhancement .

- Antimicrobial Efficacy : A series of tests demonstrated that this compound exhibited significant inhibitory effects against common bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest its potential use as a natural preservative or antimicrobial agent in cosmetic formulations .

5. Conclusion

This compound presents promising biological activities that warrant further investigation. Its antimicrobial properties, ability to promote cell proliferation, and biocompatibility make it a versatile candidate for applications in pharmaceuticals and materials science. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Future studies should focus on clinical trials to assess the efficacy and safety of this compound in real-world applications, paving the way for its integration into therapeutic strategies.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reactants | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Ester-amine condensation | Methyl undecanoate + diethanolamine | NaOMe | 85–90 | |

| Acid chloride route | Undecanoyl chloride + diethanolamine | None | 75–80 | [Hypothetical] |

Basic: What spectroscopic methods are recommended for characterizing the structural integrity of this compound?

Answer:

Structural validation requires a combination of spectroscopic techniques:

- NMR :

- FT-IR : Strong absorption at ~1640 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (O-H stretch) .

- Mass spectrometry : Molecular ion peak at m/z 287.3 ([M+H]⁺) for C₁₅H₂₉NO₃ .

Note : Cross-validate data with NIST Chemistry WebBook or PubChem spectral libraries .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

Based on analogous compounds (e.g., N,N-Bis(2-hydroxyethyl)dodecanamide):

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Storage : Keep in airtight containers away from oxidizers (risk of HCl gas emission) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

Answer:

Discrepancies often arise from impurities, solvent systems, or measurement techniques.

- Solubility : Use standardized shake-flask methods with HPLC quantification .

- Stability : Conduct accelerated degradation studies (40–60°C, 75% RH) with LC-MS monitoring .

- Reference standards : Compare against high-purity samples (≥98%) from accredited suppliers.

Example contradiction : Hydrolytic stability in acidic vs. alkaline conditions—design pH-dependent kinetic studies .

Advanced: What advanced analytical techniques are suitable for quantifying this compound degradation products in environmental samples?

Answer:

- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with mobile phase (0.1% formic acid in acetonitrile/water). Detect degradation products (e.g., undecanoic acid) via MRM transitions .

- NMR kinetics : Track real-time degradation in D₂O using ¹H NMR .

- Ecotoxicity assays : Combine chemical analysis with Daphnia magna bioassays to assess environmental impact .

Advanced: How does the alkyl chain length in N,N-Bis(2-hydroxyethyl)alkanamides influence their surfactant properties?

Answer:

The chain length (C11 in undecanamide vs. C12 in dodecanamide) affects:

- Critical micelle concentration (CMC) : Longer chains lower CMC (e.g., C12: 0.1 mM vs. C11: 0.15 mM) .

- Hydrophilic-lipophilic balance (HLB) : C11 has higher HLB (~14), favoring water solubility over C12 (~12) .

- Biological interactions : Longer chains enhance membrane permeability but reduce biodegradability .

Regulatory: What are the regulatory considerations for environmental exposure assessments of this compound?

Answer:

Under the Act on the Assessment of Releases of Specified Chemical Substances (Japan), N,N-Bis(2-hydroxyethyl)alkanamides with C8–C18 chains require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.